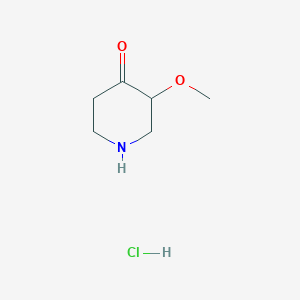

3-Methoxy-piperidin-4-one hydrochloride

CAS No.: 1220040-18-5

Cat. No.: VC8394133

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220040-18-5 |

|---|---|

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 3-methoxypiperidin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h6-7H,2-4H2,1H3;1H |

| Standard InChI Key | PKGPGHKLZIQCSO-UHFFFAOYSA-N |

| SMILES | COC1CNCCC1=O.Cl |

| Canonical SMILES | COC1CNCCC1=O.Cl |

Introduction

Structural and Chemical Properties

Molecular Characteristics

3-Methoxy-piperidin-4-one hydrochloride has the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . Its structure combines a piperidine ring with substituents that influence its reactivity:

-

Methoxy group (-OCH₃): Electron-donating effects at the 3-position modulate ring electronics.

-

Ketone group (=O): Introduces polarity and serves as a site for nucleophilic additions or reductions.

-

Hydrochloride salt: Improves crystallinity and solubility in polar solvents like water or ethanol .

The InChI key PKGPGHKLZIQCSO-UHFFFAOYNA-N uniquely identifies its stereochemical and structural features.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO₂ | |

| Molecular Weight | 165.62 g/mol | |

| Purity | ≥95% | |

| Salt Form | Hydrochloride | |

| Stability | Hygroscopic (store desiccated) |

Synthesis Methods

Direct Hydrochloride Salt Formation

A common route involves the reaction of a tert-butyl-protected precursor with ethanolic HCl. For example, 3-methyl-piperidin-4-one hydrochloride is synthesized by treating 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester with HCl in dichloromethane (DCM) and ethanol at 0–25°C . This method achieves complete conversion within 3 hours, as monitored by TLC (hexanes/EtOAc, 40% EtOAc) . While this protocol targets a methyl-substituted analog, analogous steps likely apply to the methoxy derivative by substituting the methyl group with methoxy during precursor synthesis.

Table 2: Representative Synthesis Conditions

| Parameter | Details | Source |

|---|---|---|

| Starting Material | tert-butyl-protected piperidinone | |

| Reagent | Ethanolic HCl | |

| Solvent | DCM/ethanol | |

| Temperature | 0–25°C | |

| Reaction Time | 3 hours | |

| Workup | Evaporation under reduced pressure |

Protection-Deprotection Strategies

The patent CN105130880A outlines a method for synthesizing structurally related piperidinamines using benzophenone to protect primary amines . Although developed for 1-(3-methoxypropyl)-4-piperidinamine, this approach could be adapted for 3-methoxy-piperidin-4-one hydrochloride:

-

Protection: React 4-aminopiperidine with benzophenone in toluene under reflux to form an imine intermediate.

-

Alkylation: Deprotonate the secondary amine with NaH or n-BuLi in THF, then react with 3-methoxypropyl bromide.

-

Deprotection: Remove the benzophenone group using aqueous HCl, followed by extraction and crystallization .

This method highlights the utility of selective protection to avoid side reactions at the amine group, a strategy applicable to synthesizing methoxy-substituted piperidinones.

Analytical Characterization

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy: Strong absorption bands for C=O (~1700 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) .

-

Mass Spectrometry (MS): Molecular ion peak at m/z 165.62 (M+H⁺) .

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Used in synthesis monitoring with hexanes/EtOAc (40% EtOAc) .

-

Gas Chromatography (GC): Employed in purity assessment (e.g., 97.2% purity reported for analogous compounds) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

3-Methoxy-piperidin-4-one hydrochloride serves as a precursor for:

-

Antipsychotic Agents: Piperidine derivatives are common in dopamine receptor modulators.

-

Analgesics: Ketone groups enable reductive amination to form amine intermediates for opioid analogs.

-

Anticancer Compounds: Functionalized piperidines are explored for kinase inhibition .

Asymmetric Synthesis

The ketone moiety allows for stereoselective reductions to produce chiral piperidines. For example, catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) yields enantiomerically pure alcohols for further derivatization .

Challenges and Future Directions

Synthetic Optimization

Current methods face limitations in yield and scalability. Future work could explore:

-

Catalytic Methods: Transition metal-catalyzed C-H activation for direct methoxylation.

-

Flow Chemistry: Continuous synthesis to improve reproducibility .

Biological Screening

Despite its discontinued status, renewed interest in piperidine scaffolds for drug discovery warrants reinvestigation of this compound’s bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume